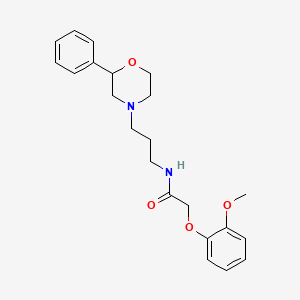

2-(2-methoxyphenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-methoxyphenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide, also known as MPAPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MPAPA belongs to the class of compounds known as sigma-1 receptor ligands, which have been shown to have a wide range of biological effects.

Aplicaciones Científicas De Investigación

Chemoselective Acetylation and Synthesis

Acetamide derivatives are pivotal in the synthesis of various pharmaceuticals and intermediates. For instance, the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase showcases a method for producing intermediates for antimalarial drugs (Magadum & Yadav, 2018). Additionally, the synthesis of novel acetamide derivatives for potential cytotoxic and anti-inflammatory applications demonstrates the compound's relevance in medicinal chemistry (Rani, Pal, Hegde, & Hashim, 2016).

Metabolism and Environmental Impact

The metabolism of chloroacetamide herbicides in liver microsomes highlights the environmental and health considerations of acetamide derivatives. These studies provide insight into the biotransformation and potential risks of related compounds, suggesting avenues for investigating the metabolic pathways of "2-(2-methoxyphenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide" (Coleman, Linderman, Hodgson, & Rose, 2000).

Anticancer and Anti-inflammatory Applications

Research on 2-(substituted phenoxy) acetamide derivatives reveals their potential as anticancer, anti-inflammatory, and analgesic agents. This suggests that "2-(2-methoxyphenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide" could be explored for similar pharmacological properties, underscoring the significance of acetamide derivatives in therapeutic development (Rani, Pal, Hegde, & Hashim, 2014).

Green Synthesis and Catalytic Hydrogenation

The green synthesis of N-(3-amino-4-methoxyphenyl)acetamide through catalytic hydrogenation exemplifies environmentally friendly approaches to producing valuable intermediates. This research can guide the synthesis of "2-(2-methoxyphenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide" in a sustainable manner (Qun-feng, 2008).

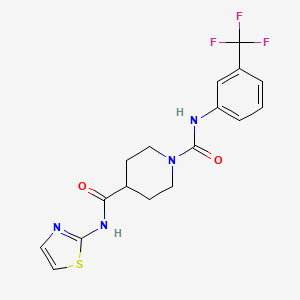

Propiedades

IUPAC Name |

2-(2-methoxyphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-26-19-10-5-6-11-20(19)28-17-22(25)23-12-7-13-24-14-15-27-21(16-24)18-8-3-2-4-9-18/h2-6,8-11,21H,7,12-17H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGPIYLYCSIDPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2583812.png)

![N-[(5-Methyl-2-phenyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2583815.png)

![1-(2-Thienylsulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2583830.png)

![methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2583832.png)